Introduction: The Strategic Advantage of Fluorination in Peptide Science
Introduction: The Strategic Advantage of Fluorination in Peptide Science
An In-depth Technical Guide to Boc-D-2,4,5-trifluorophenylalanine
In the landscape of modern drug discovery and peptide chemistry, the deliberate incorporation of non-canonical amino acids is a cornerstone of innovation. It allows for the fine-tuning of peptides to achieve enhanced biological activity, greater metabolic stability, and improved pharmacokinetic profiles. Among these, fluorinated amino acids have emerged as particularly powerful tools.[1] The strategic replacement of hydrogen with fluorine—an element of similar size but vastly different electronegativity—can profoundly alter a molecule's properties, including its acidity, lipophilicity, and conformational geometry.[2]
This guide provides a comprehensive technical overview of Boc-D-2,4,5-trifluorophenylalanine (CAS 486460-09-7) , a specialized building block designed for peptide synthesis. We will delve into its core properties, the rationale behind its trifluorinated structure, its applications in creating advanced therapeutic candidates, and the practical methodologies for its use and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of this compound in their work.
Core Physicochemical & Structural Properties
Boc-D-2,4,5-trifluorophenylalanine is a white crystalline powder valued for its high purity and stability under recommended storage conditions.[3] Its structure combines three key features: the D-enantiomer of the amino acid backbone, a trifluorinated phenyl side chain, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the alpha-amine.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 486460-09-7 | [3] |
| Molecular Formula | C₁₄H₁₆F₃NO₄ | [3] |
| Molecular Weight | 319.28 g/mol | [3] |
| Appearance | White powder | [3] |
| Melting Point | 109-115 °C | [3] |
| Purity (HPLC) | ≥ 99% | [3] |
| Optical Rotation | [α]D²⁵ = -3 ± 1º (c=1 in EtOH) | [3] |
| Storage | 0-8 °C, protect from moisture | [3] |
| Synonyms | Boc-(R)-2,4,5-trifluorophenylalanine |[3] |
The Scientific Rationale: A Deeper Look at the Trifluorophenyl Group
The choice to incorporate a 2,4,5-trifluorophenylalanine moiety is a strategic decision rooted in established medicinal chemistry principles. The introduction of fluorine atoms onto the aromatic ring of phenylalanine dramatically alters its electronic and steric properties, which can be leveraged to enhance peptide therapeutics.
-
Modulation of Electronic Properties : Fluorine is the most electronegative element, and its presence on the phenyl ring withdraws electron density. This redistribution of the electrostatic potential can alter key non-covalent interactions within a protein binding pocket, such as π-π stacking and cation-π interactions, potentially leading to enhanced binding affinity.[2][4]
-
Increased Lipophilicity and Bioavailability : Fluorination generally increases the lipophilicity of a molecule.[1] This can improve a peptide's ability to cross biological membranes, a critical factor for oral bioavailability and cellular uptake.[2]
-
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Introducing fluorine at positions susceptible to enzymatic hydroxylation by cytochrome P450 enzymes can block these metabolic pathways.[2] This "metabolic shielding" increases the half-life of the peptide in vivo, leading to a more durable therapeutic effect.[1][2] The 2,4,5-trifluoro substitution pattern provides comprehensive protection around the aromatic ring.
-
Conformational Control : The steric bulk and electronic nature of fluorine atoms can influence the preferred conformation (rotamer population) of the amino acid side chain. This can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target receptor.[2]
A notable application of the core amino acid, (R)-2,4,5-trifluorophenylalanine, is as a key constituent of Sitagliptin , a potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme used for the treatment of type 2 diabetes.[2] This underscores the pharmaceutical relevance of this specific fluorination pattern.
The Boc Protecting Group: A Cornerstone of Peptide Synthesis
The tert-butyloxycarbonyl (Boc) group is a classic and robust protecting group for the α-amino function of amino acids, forming the basis of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[][6]
Causality of Choice : The key to any successful protecting group strategy is orthogonality—the ability to remove one type of protecting group without affecting others.[7] The Boc group is designed to be labile to moderately strong acids, such as trifluoroacetic acid (TFA), while side-chain protecting groups (often benzyl-based) are stable under these conditions and require a much stronger acid (like hydrofluoric acid, HF) for removal.[6]
The deprotection mechanism proceeds via protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine.[][6]
Applications in Research and Drug Development
Boc-D-2,4,5-trifluorophenylalanine is primarily utilized as a building block in the synthesis of novel peptides and peptidomimetics with tailored properties.[3]
-
Enhanced Receptor Binding : By introducing this residue, researchers can probe the importance of aromatic interactions in a binding pocket and potentially enhance affinity through favorable dipolar or hydrophobic interactions.[8]
-
Increased Proteolytic Resistance : The unnatural D-configuration of the amino acid provides steric hindrance that makes the adjacent peptide bonds resistant to cleavage by common proteases, thereby extending the peptide's biological lifetime.
-
Development of Therapeutic Agents : It is a valuable tool in the design of enzyme inhibitors, receptor agonists/antagonists, and other peptide-based drugs, particularly in fields like oncology and neurology where enhanced stability and targeted delivery are crucial.[3]
Experimental Protocols & Methodologies
Protocol 1: General N-Boc Protection of an Amino Acid
This protocol describes a general method for applying a Boc protecting group. The synthesis of the fluorinated phenylalanine core is a complex multi-step process, often starting from precursors like 2,4,5-trifluorobenzaldehyde.[9]
Objective : To protect the α-amino group of a free amino acid using di-tert-butyl dicarbonate (Boc anhydride).
Materials :
-
D-2,4,5-trifluorophenylalanine (or other free amino acid)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1,4-Dioxane
-
1N Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Stir plate and magnetic stir bar
-
Separatory funnel
Procedure :
-
Dissolution : In a round-bottom flask, dissolve the amino acid (1.0 eq) in a mixture of 1,4-dioxane and 1N NaOH solution. Stir vigorously for 15-20 minutes until a clear solution is obtained.[10]
-
Boc Anhydride Addition : Cool the mixture in an ice bath. Add di-tert-butyl dicarbonate (1.1 eq) to the solution.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Solvent Removal : Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.
-
Extraction : Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc anhydride.
-
Acidification : Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold, dilute acid like 1N HCl. The Boc-protected amino acid should precipitate out or form an oil.
-
Final Extraction : Extract the acidified aqueous layer three times with ethyl acetate.
-
Washing : Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final Boc-protected amino acid.[10]
Protocol 2: Standard Boc-SPPS Coupling Cycle
Objective : To couple Boc-D-2,4,5-trifluorophenylalanine to a resin-bound peptide chain with a free N-terminal amine.
Workflow Rationale : The Boc-SPPS cycle is a repetitive series of deprotection, neutralization, and coupling steps to build a peptide sequence on a solid support.[6]
Procedure :
-
Resin Swelling : Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection :
-
Washing : Drain the TFA solution. Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual acid and TFA salts.
-
Neutralization :
-
Add a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM to the resin.[7]
-
Agitate for 5-10 minutes.
-
Drain and repeat the neutralization step.
-
-
Washing : Wash the resin thoroughly with DCM (5x) to remove excess base.
-
Coupling :
-
In a separate vessel, pre-activate a solution containing Boc-D-2,4,5-trifluorophenylalanine (3-4 eq) and a coupling agent like HBTU/HCTU (3-4 eq) in a suitable solvent (e.g., DMF) with DIEA (6-8 eq) for 2-5 minutes.
-
Add this pre-activated solution to the neutralized resin.
-
Agitate for 1-2 hours.
-
-
Post-Coupling Wash : Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Monitoring (Optional) : Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If incomplete, repeat the coupling step.
Quality Control and Expected Analytical Profile
Confirming the identity and purity of Boc-D-2,4,5-trifluorophenylalanine is critical before its use in synthesis.
Table 2: Analytical Characterization Methods
| Technique | Expected Results & Rationale |
|---|---|
| HPLC (High-Performance Liquid Chromatography) | A single major peak with >99% purity confirms the absence of significant impurities.[3] This is the primary method for quantitative purity assessment. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Rationale : Confirms the proton framework of the molecule. Expected Signals : A characteristic singlet for the 9 protons of the Boc group at ~1.4 ppm; signals for the α- and β-protons of the amino acid backbone; and complex multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the two protons on the trifluorinated phenyl ring.[12] |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Rationale : Confirms the carbon skeleton. Expected Signals : Resonances for the Boc group carbons (~28.5 ppm for methyls, ~80.0 ppm for the quaternary carbon); signals for the carbonyl carbons (~156 ppm for carbamate, ~170-175 ppm for carboxylic acid); and distinct signals for the aromatic carbons, showing large C-F coupling constants.[12] |
| Mass Spectrometry (MS) | Rationale : Confirms the molecular weight. Expected Result : The calculated monoisotopic mass is 319.1035. ESI-MS would show an [M+H]⁺ ion at ~320.1 or an [M-H]⁻ ion at ~318.1. |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Rationale : Confirms functional groups. Expected Peaks : Strong C=O stretching vibrations for the carboxylic acid and urethane carbonyls; N-H stretching; and C-F stretching bands. |
Safety and Handling
As with any laboratory chemical, proper handling procedures must be followed.
-
Personal Protective Equipment (PPE) : Wear safety glasses, gloves, and a lab coat.
-
Handling : Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder. Avoid dust formation.[13]
-
Storage : Store in a tightly sealed container in a cool, dry place (recommended 0-8 °C) to prevent degradation.[3]
-
In Case of Exposure :
-
Disposal : Dispose of in accordance with local, state, and federal regulations.
-
Hazardous Decomposition : Upon combustion, may produce hazardous products including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF) gas.[13][14]
Conclusion
Boc-D-2,4,5-trifluorophenylalanine is a highly specialized and powerful building block for peptide synthesis. The strategic combination of a trifluorinated phenyl ring, a D-amino acid configuration, and a well-established Boc protecting group provides medicinal chemists with a versatile tool to engineer peptides with enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles. A thorough understanding of its properties and the chemical principles governing its use is paramount to unlocking its full potential in the development of next-generation peptide therapeutics.
References
- Vertex AI Search. (2026). The Role of Fluorinated Amino Acids in Modern Peptide Synthesis.
- El-Gazzar, M., et al. (2020).
- Chem-Impex. Boc-D-2,4,5-trifluorophenylalanine.
- Mykhailiuk, P. K. (Year not specified). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC.
- Chem-Impex. Boc-L-2,4,5-trifluorophenylalanine.
- RSC Publishing. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers.
- bioRxiv.org. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells.
- MSDS - Safety D
- Fisher Scientific.
- Beilstein Journals. (2020).
- BenchChem.
- Bhattacharya, S., et al. (2011). Der Pharma Chemica. Scholars Research Library.
- ChemPep. Boc Solid Phase Peptide Synthesis.
- BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
- BenchChem. (2025).
- aapptec, LLC. Boc and Fmoc Solid Phase Peptide Synthesis.
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